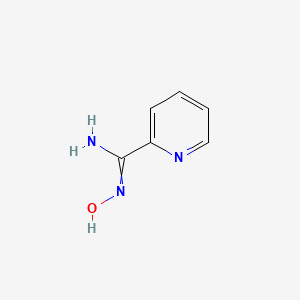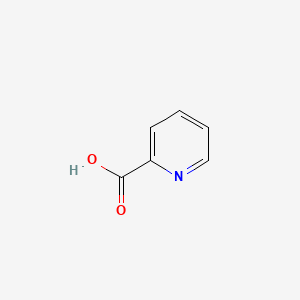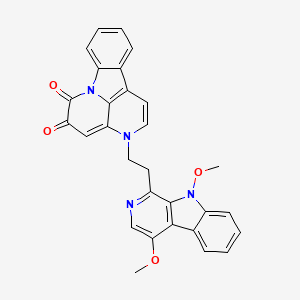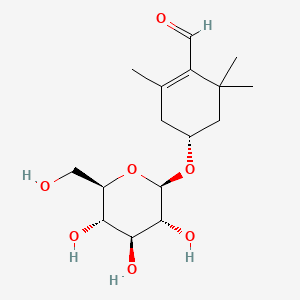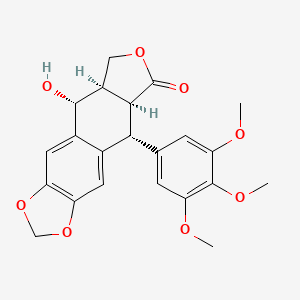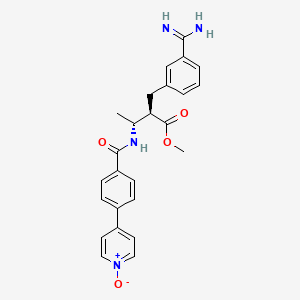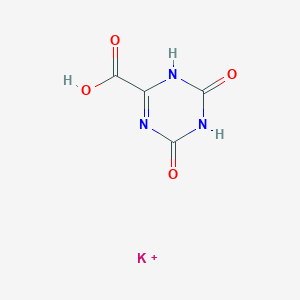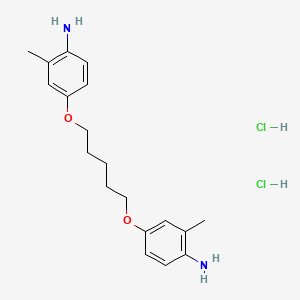
Pifithrin-alpha
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pifithrin-alpha has a wide range of scientific research applications, including:
In Vivo
PFT-α has been studied for its potential applications in a variety of in vivo studies. PFT-α has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and melanoma. PFT-α has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.
In Vitro
PFT-α has been studied for its potential applications in a variety of in vitro studies. PFT-α has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and melanoma. PFT-α has also been shown to reduce inflammation in cell culture models of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.
Mécanisme D'action
Pifithrin-alpha exerts its effects by inhibiting the transcriptional activity of p53. It binds to p53 and prevents its interaction with DNA, thereby blocking the activation of p53-responsive genes . This inhibition of p53 function leads to the suppression of p53-mediated apoptosis, cell cycle arrest, and DNA synthesis block . Additionally, this compound has been found to act as an agonist of the aryl hydrocarbon receptor (AhR), further contributing to its biological effects .
Activité Biologique
PFT-α has been shown to have anti-cancer and anti-inflammatory properties, as well as being an effective inhibitor of the p53-mediated apoptosis pathway. PFT-α is also a potent inhibitor of NF-kB, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects
PFT-α has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and melanoma. PFT-α has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. In addition, PFT-α has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PFT-α in laboratory experiments is that it is a potent inhibitor of the p53-mediated apoptosis pathway and NF-kB, which are key regulators of inflammation and immune responses. PFT-α is also a small molecule that is rapidly absorbed and distributed throughout the body, making it ideal for use in in vivo and in vitro studies. However, PFT-α has been shown to have some cytotoxic effects, so it should be used with caution in laboratory experiments.
Orientations Futures
The potential applications of PFT-α are vast, and there are many potential future directions for the use of this molecule. Some possible future directions include the use of PFT-α in the development of novel cancer therapies, the use of PFT-α in the treatment of inflammatory diseases, and the use of PFT-α in the development of drugs to target NF-kB. Additionally, PFT-α could be used in the development of drugs to target other pathways, such as the MAPK pathway, which is involved in the regulation of cell growth and differentiation. Furthermore, PFT-α could be used in the development of drugs to target other pathways, such as the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis. Finally, PFT-α could be used in the development of drugs to target other pathways, such as the Wnt pathway, which is involved in the regulation of stem cell differentiation.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pifithrin-alpha has been reported to inhibit the function of p53, a tumor suppressor protein . It acts by blocking the transcriptional activity of p53, thereby preventing cell apoptosis . It also inhibits DNA damage-induced cell apoptosis . In addition to p53, this compound also acts as an agonist for the aryl hydrocarbon receptor (AhR) .
Cellular Effects
This compound exhibits cytotoxic effects in vitro towards two human wild-type p53–expressing tumor cell lines . It has been shown to decrease the neural differentiation rate of newborn cells, thus potentially alleviating neurodegenerative disorders in epilepsy . It also provides neuroprotective effects at the level of mitochondria independently of p53 inhibition .
Molecular Mechanism
The molecular mechanism of this compound is primarily through the inhibition of p53 function . It does not affect the total protein level of p53 but weakens its post-translational modifications . It also activates the aryl hydrocarbon receptor (AhR)-Nrf2 axis in a p53-independent manner to reduce the level of reactive oxygen species within cells .
Temporal Effects in Laboratory Settings
This compound is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . It has been reported to inhibit firefly luciferase activity both in vivo and in vitro .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase survival and reduce gross morphological alterations when administered at 3 hours post fertilization . It does not protect against the lethal effects of ionizing radiation .
Transport and Distribution
It is known that this compound is soluble in DMSO up to 20 mg/mL .
Subcellular Localization
The role of p53, which this compound inhibits, in the regulation of autophagy depends on its subcellular localization . In the nucleus, p53 stimulates autophagy while in the cytoplasm it inhibits it .
Méthodes De Préparation
La Pifithrine-alpha est synthétisée via un processus en plusieurs étapes impliquant la réaction du 2-aminothiophénol avec le chlorure de 4-méthylbenzoyle pour former un intermédiaire, qui est ensuite cyclisé pour produire le produit final . La voie de synthèse implique les étapes suivantes :
Réaction du 2-aminothiophénol avec le chlorure de 4-méthylbenzoyle : Cette étape forme un composé intermédiaire.
Cyclisation de l'intermédiaire : L'intermédiaire subit une cyclisation pour produire la Pifithrine-alpha.
Les méthodes de production industrielle pour la Pifithrine-alpha impliquent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Le composé est généralement purifié par recristallisation et caractérisé à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse .
Analyse Des Réactions Chimiques
La Pifithrine-alpha subit diverses réactions chimiques, notamment :
Oxydation : La Pifithrine-alpha peut être oxydée dans des conditions spécifiques pour former ses dérivés sulfoxyde ou sulfone correspondants.
Réduction : Le composé peut être réduit pour former ses dérivés amine correspondants.
Substitution : La Pifithrine-alpha peut subir des réactions de substitution avec divers nucléophiles, conduisant à la formation de différents dérivés substitués.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et des nucléophiles tels que les amines pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La Pifithrine-alpha a une large gamme d'applications de recherche scientifique, notamment :
Industrie : La Pifithrine-alpha est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques ciblant p53.
Mécanisme d'action
La Pifithrine-alpha exerce ses effets en inhibant l'activité transcriptionnelle de p53. Elle se lie à p53 et empêche son interaction avec l'ADN, bloquant ainsi l'activation des gènes sensibles à p53 . Cette inhibition de la fonction de p53 conduit à la suppression de l'apoptose médiée par p53, de l'arrêt du cycle cellulaire et du blocage de la synthèse de l'ADN . De plus, il a été constaté que la Pifithrine-alpha agissait comme un agoniste du récepteur des hydrocarbures aromatiques (AhR), contribuant ainsi davantage à ses effets biologiques .
Comparaison Avec Des Composés Similaires
La Pifithrine-alpha est souvent comparée à son analogue, la Pifithrine-bêta, qui est également un inhibiteur de p53 . Bien que les deux composés inhibent la fonction de p53, la Pifithrine-bêta est plus stable dans le milieu de culture tissulaire et a des propriétés de solubilité différentes de celles de la Pifithrine-alpha . D'autres composés similaires incluent :
Nutlin-3 : Un inhibiteur de petite molécule de l'interaction p53-MDM2, qui stabilise et active p53.
RITA (réactivation de p53 et induction de l'apoptose des cellules tumorales) : Un composé qui se lie à p53 et empêche sa dégradation, conduisant à l'activation de p53.
MI-219 : Un inhibiteur de petite molécule de l'interaction p53-MDM2, similaire à Nutlin-3.
La Pifithrine-alpha est unique dans son double rôle d'inhibiteur de p53 et d'agoniste du récepteur des hydrocarbures aromatiques, ce qui la distingue des autres inhibiteurs de p53 .
Propriétés
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVCKULCLQGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432994 | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63208-82-2 | |
| Record name | Pifithrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pifithrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


